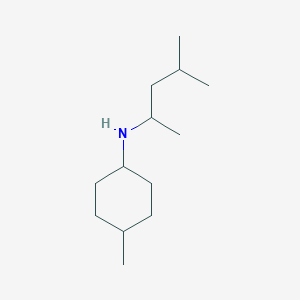

4-methyl-N-(4-methylpentan-2-yl)cyclohexan-1-amine

Overview

Description

“4-methyl-N-(4-methylpentan-2-yl)cyclohexan-1-amine” is an organic compound with the molecular formula C13H27N . It is a chemically differentiated building block for organic synthesis and medicinal chemistry .

Molecular Structure Analysis

The molecular structure of “4-methyl-N-(4-methylpentan-2-yl)cyclohexan-1-amine” is characterized by a cyclohexane ring with an amine group attached to one carbon and a methyl group attached to another . The IUPAC name for this compound is 2-(aminomethyl)-N-methyl-N-(4-methylpentan-2-yl)cyclohexan-1-amine .Physical And Chemical Properties Analysis

This compound has a molecular weight of 197.36018 g/mol . It has one hydrogen bond donor and two hydrogen bond acceptors . The compound has a rotatable bond count of 5 and a complexity of 191 . Its exact mass is 226.240898965 g/mol and its monoisotopic mass is also 226.240898965 g/mol .Scientific Research Applications

Nitrogenous Compounds from Deep Sea Fungus

Research on nitrogenous compounds, including amino acid derivatives and cyclohexanone derivatives, isolated from the deep sea-derived fungus Leptosphaeria sp. SCSIO 41005, highlights the exploration of marine organisms for bioactive compounds. These compounds were evaluated for cytotoxic and antiviral activities, illustrating the potential of marine-derived substances in drug discovery and development (Luo, Zhou, & Liu, 2018).

Photochemistry of Aliphatic Ketones

The study of the photochemistry of 4-methylpentan-2-one and other aliphatic ketones in various solvents contributes to understanding the solvent effects on photoreactions. This research can inform the design of photochemical experiments and the development of photochemical synthesis methods (Encina & Lissi, 1976).

Enamine Chemistry

Investigations into the reduction of enaminones and the synthesis of α,β-unsaturated aldehydes through the use of LiAlH4 and NaBH4 shed light on the versatility of enamine chemistry. This research is crucial for the development of synthetic methodologies for complex organic molecules (Carlsson & Lawesson, 1982).

Synthesis of Spirochromeno-Quinolines

The synthesis of novel spirochromeno-quinolines and their evaluation for acetylcholinesterase inhibition and cytotoxicity activities highlight the ongoing search for new therapeutic agents, particularly in the context of neurodegenerative diseases like Alzheimer's (Bonacorso et al., 2015).

Aza-Claisen Rearrangement

Research on the aza-Claisen rearrangement and the synthesis of unusual heterocycles demonstrates the utility of this reaction in creating complex heterocyclic structures. Such synthetic approaches are valuable in the development of pharmaceuticals and agrochemicals (Majumdar & Samanta, 2001).

properties

IUPAC Name |

4-methyl-N-(4-methylpentan-2-yl)cyclohexan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H27N/c1-10(2)9-12(4)14-13-7-5-11(3)6-8-13/h10-14H,5-9H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTKQVVMTWMICTR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC(CC1)NC(C)CC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H27N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50655706 | |

| Record name | 4-Methyl-N-(4-methylpentan-2-yl)cyclohexan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50655706 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-methyl-N-(4-methylpentan-2-yl)cyclohexan-1-amine | |

CAS RN |

919799-86-3 | |

| Record name | 4-Methyl-N-(4-methylpentan-2-yl)cyclohexan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50655706 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

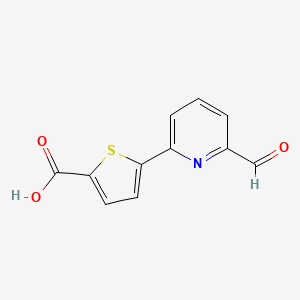

![1-[5-(2-Thienyl)-1H-pyrazol-3-YL]methanamine](/img/structure/B1385986.png)

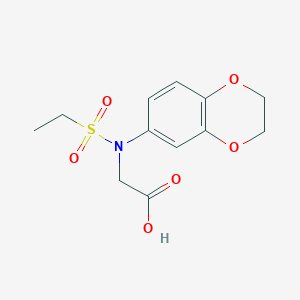

![2-[Benzyl(ethyl)amino]nicotinic acid](/img/structure/B1385987.png)

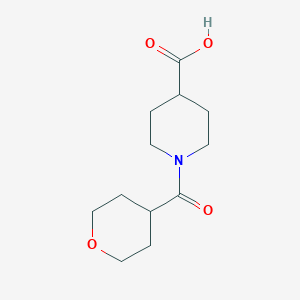

![2-[(2R,6S)-2,6-Dimethylmorpholin-4-yl]pyridin-3-amine](/img/structure/B1385994.png)

![2-[(3-Amino-2-pyridinyl)(methyl)amino]-1-ethanol](/img/structure/B1385995.png)

![3-(4-fluorophenyl)-5H,6H,7H,8H,9H-imidazo[1,5-a]azepine-1-carboxylic acid](/img/structure/B1385997.png)

![3-[(5-Bromopyrimidin-2-yl)oxy]benzoic acid](/img/structure/B1386004.png)